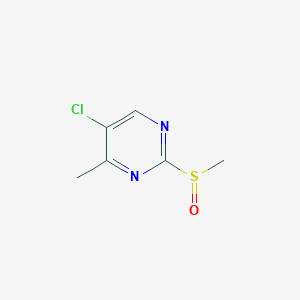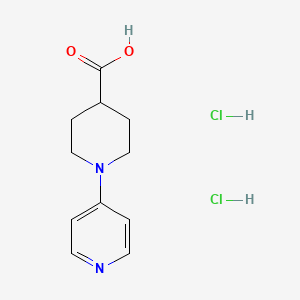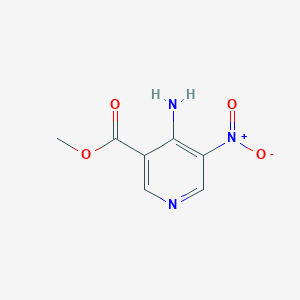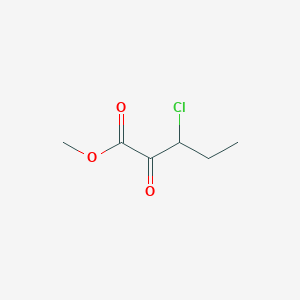![molecular formula C26H16N2O4 B13658248 5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde: is a complex organic compound that features a bipyridine core substituted with isophthalaldehyde groups. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions. The presence of aldehyde groups makes it a versatile building block for the synthesis of more complex molecular structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde typically involves the functionalization of a bipyridine core. One common method is the reaction of 5,5’-dibromo-2,2’-bipyridine with isophthalaldehyde under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: These methods often involve metal-catalyzed coupling reactions, which can be efficiently conducted on a multigram scale from inexpensive starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The bipyridine core can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium-catalyzed coupling reactions, such as the Stille coupling, are frequently employed.
Major Products:
Oxidation: 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalic acid.
Reduction: 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthal alcohol.
Substitution: Various substituted bipyridine derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis, materials science, and molecular electronics .
Biology and Medicine: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents due to their ability to interact with metal ions in biological systems .
Wirkmechanismus
The mechanism by which 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine core provides two nitrogen atoms that can chelate metal ions, forming stable complexes. These complexes can then participate in various catalytic and electronic processes, depending on the metal ion and the specific application .
Vergleich Mit ähnlichen Verbindungen
5,5’-Dibromo-2,2’-bipyridine: A precursor in the synthesis of 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde.
2,2’-Bipyridine-5,5’-dicarboxylic acid: A related compound with carboxylic acid groups instead of aldehyde groups.
5,5’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups.
Uniqueness: The uniqueness of 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde lies in its combination of a bipyridine core with aldehyde functionalities, which allows it to participate in a wide range of chemical reactions and form diverse complexes with metal ions. This versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C26H16N2O4 |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
5-[6-[5-(3,5-diformylphenyl)pyridin-2-yl]pyridin-3-yl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C26H16N2O4/c29-13-17-5-18(14-30)8-23(7-17)21-1-3-25(27-11-21)26-4-2-22(12-28-26)24-9-19(15-31)6-20(10-24)16-32/h1-16H |
InChI-Schlüssel |
IMDPTSHPTCIIMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C=O)C=O)C3=NC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)





![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)


![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)

